molecular formula C18H17N3OS B11361194 1-(3-Methylpyridin-2-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

1-(3-Methylpyridin-2-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11361194
M. Wt: 323.4 g/mol
InChI Key: NUGDXBUYERDUMG-UHFFFAOYSA-N
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Description

3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA is a complex organic compound that features a combination of pyridine, phenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The phenyl and thiophene groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-METHYLPYRIDIN-2-YL)-1-PHENYL-3-[(THIOPHEN-2-YL)METHYL]UREA is unique due to its combination of pyridine, phenyl, and thiophene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C18H17N3OS/c1-14-7-5-11-19-17(14)21(13-16-10-6-12-23-16)18(22)20-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,22)

InChI Key

NUGDXBUYERDUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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